![molecular formula C7H14ClN B2912203 (3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl CAS No. 2375268-92-9](/img/structure/B2912203.png)

(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

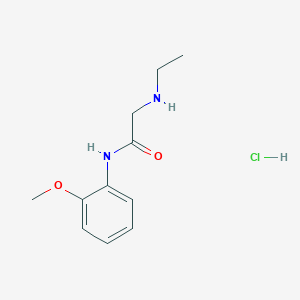

“(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl” is a chemical compound with the CAS Number: 2375268-92-9 . It has a molecular weight of 147.65 . The compound is a powder at room temperature .

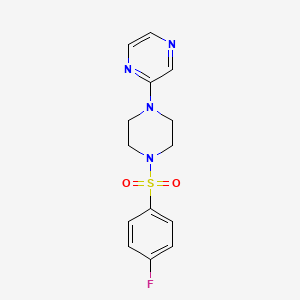

Molecular Structure Analysis

The InChI code for “(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl” is 1S/C7H13N.ClH/c1-6-2-7(3-6,4-6)5-8;/h2-5,8H2,1H3;1H . This indicates that the compound contains a bicyclic structure with a methyl group attached.Physical And Chemical Properties Analysis

“(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl” is a powder at room temperature . It has a molecular weight of 147.65 .Wissenschaftliche Forschungsanwendungen

- The synthesis of 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane involves the use of this compound. The azido radical generated from the interaction of PIDA (phenyliodine(III) diacetate) and TMSN3 (trimethylsilyl azide) selectively adds to [1.1.1]propellane, forming a carbon-centered radical intermediate. This intermediate then reacts with a heterocycle to produce azide-containing 1,3-disubstituted bicyclo [1.1.1]pentane species. The mild and metal-free conditions used in this process provide an efficient route for constructing azide-containing bicyclo [1.1.1]pentane derivatives .

- The compound displays broad substrate scope and functional group tolerance. This versatility enables its application to BCP analogues of biologically-relevant targets, including peptides, nucleosides, and pharmaceuticals .

- Over the past three decades, BCP derivatives have been investigated in materials science. These derivatives serve as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and even in metal–organic frameworks. Their unique structure and properties make them valuable in designing novel materials .

- Bicyclo[1.1.1]pentyl metal reagents can be used to synthesize 1,3-disubstituted BCP derivatives. For instance, propellane can be reduced by lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated BCP, which can then react with various electrophiles .

- BCP derivatives have been explored as supramolecular building blocks due to their unique three-dimensional structure. Researchers have used them to create intricate architectures and functional materials through non-covalent interactions .

Synthetic Organic Chemistry

Functional Group Tolerance

Materials Science

Chemical Synthesis

Supramolecular Chemistry

Safety and Hazards

Zukünftige Richtungen

The potential utility of the BCP motif, as a contemporary lead optimization tactic, has generated substantial interest in medicinal chemistry . The development of efficient synthetic protocols for compounds like “(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl” is crucial to facilitate this interest .

Eigenschaften

IUPAC Name |

(3-methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-6-2-7(3-6,4-6)5-8;/h2-5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWCUYIMXWEOIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)

![N1-cyclopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2912133.png)

![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2912134.png)

![3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2912137.png)

![5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912139.png)

![2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2912141.png)